O-Acetyl-L-serine hydrochloride

Catalog No.
S983889
CAS No.
66638-22-0
M.F
C5H10ClNO4
M. Wt
183.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Acetyl-L-serine hydrochloride

CAS Number

66638-22-0

Product Name

O-Acetyl-L-serine hydrochloride

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

InChI

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1

InChI Key

MGQOSZSPKMBSRW-WCCKRBBISA-N

SMILES

CC(=O)OCC(C(=O)O)N.Cl

Synonyms

66638-22-0;O-Acetyl-L-serinehydrochloride;(S)-3-Acetoxy-2-aminopropanoicacidhydrochloride;O-ACETYL-L-SERINEHCL;H-Ser(Ac)-OH.HCl;SCHEMBL7592766;CTK8B2122;MolPort-027-837-444;0232AC;ANW-35229;KM1022;MFCD00060169;O-ACETYL-L-SERINEHYDROCHLORIDE;AKOS016011740;AK124368;BC657158;AB0073350;KB-211383;L-Serine,O-acetyl-,hydrochloride(1:1);TC-123974;A0834;FT-0698778;ST24036108;(2S)-3-(acetyloxy)-2-aminopropanoicacidhydrochloride;3B3-044561

Canonical SMILES

CC(=O)OCC(C(=O)O)N.Cl

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N.Cl

Biochemistry: Cysteine Biosynthesis

Summary of the Application: O-Acetyl-L-serine hydrochloride, a cysteine precursor, is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis .

Methods of Application or Experimental Procedures: The compound is typically used in a laboratory setting. It is soluble in ethanol, which makes it easy to incorporate into various experimental setups . The specific procedures and technical parameters would depend on the exact nature of the experiment being conducted.

O-Acetyl-L-serine hydrochloride is a chemical compound with the molecular formula C₅H₉NO₄·HCl and a CAS number of 66638-22-0. It is an acetylated derivative of the amino acid L-serine, where an acetyl group is attached to the hydroxyl group of the serine side chain. This compound plays a significant role as an intermediate in the biosynthesis of cysteine, particularly in bacterial systems, and is also involved in various metabolic pathways in higher plants .

O-Acetyl-L-serine hydrochloride is classified as an endogenous metabolite and is primarily used for research purposes in biochemistry and molecular biology . As a hydrochloride salt, it enhances the solubility of the compound in aqueous solutions, making it suitable for laboratory applications.

. Notably, it serves as a substrate for cysteine synthase, which catalyzes the formation of cysteine from O-acetyl-L-serine and hydrogen sulfide. This reaction is crucial in the biosynthesis of cysteine, an important amino acid involved in protein synthesis and various metabolic processes .

In addition to its role in cysteine synthesis, O-Acetyl-L-serine can undergo hydrolysis under certain conditions to regenerate L-serine and acetic acid. This reaction is significant in metabolic pathways where L-serine is required as a precursor for other biomolecules.

The synthesis of O-Acetyl-L-serine hydrochloride can be achieved through various methods:

  • Acetylation of L-serine: The most common method involves treating L-serine with acetic anhydride or acetyl chloride in an appropriate solvent. This reaction results in the formation of O-acetyl-L-serine, which can then be converted to its hydrochloride salt by reacting with hydrochloric acid.
  • Enzymatic Synthesis: Enzymatic methods using specific acetyltransferases can also be employed to acetylate L-serine selectively. This approach may offer higher specificity and milder reaction conditions compared to chemical methods.
  • Biosynthetic Pathways: In microbial systems, O-acetyl-L-serine can be synthesized from L-serine through enzymatic reactions involving specific transferases that introduce the acetyl group.

O-Acetyl-L-serine hydrochloride has several applications in scientific research:

  • Biochemical Research: It is widely used as a substrate in studies focused on amino acid metabolism, particularly those investigating cysteine biosynthesis.
  • Plant Biology: The compound serves as a substrate for enzymes involved in synthesizing beta-substituted alanines and cysteine synthase in higher plants .
  • Pharmaceutical Research: Due to its role as an intermediate in amino acid metabolism, it may have potential implications in drug development targeting metabolic pathways.

Interaction studies involving O-Acetyl-L-serine hydrochloride primarily focus on its enzymatic interactions with cysteine synthase and other related enzymes. These studies help elucidate the mechanisms of amino acid biosynthesis and the regulation of metabolic pathways involving sulfur-containing compounds. Additionally, research into its interactions with other metabolites could provide insights into broader metabolic networks within organisms.

Several compounds share structural or functional similarities with O-Acetyl-L-serine hydrochloride. Below are some notable examples:

Compound NameStructure/FunctionUnique Features
L-SerinePrecursor to cysteine; non-acetylated formEssential amino acid; directly involved in protein synthesis
CysteineSulfur-containing amino acidDirect product of O-acetyl-L-serine; plays key roles in antioxidant defense
AcetylserineAcetylated form of serine without hydrochlorideSimilar structure but lacks the chloride component
Beta-AlanineNon-proteinogenic amino acidInvolved in energy metabolism; structurally similar but functionally distinct

O-Acetyl-L-serine hydrochloride's uniqueness lies in its specific role as a precursor for cysteine biosynthesis and its structural distinction from both serine and cysteine due to the presence of the acetyl group and hydrochloride salt form. This makes it particularly valuable for studying metabolic pathways involving sulfur-containing compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

183.0298355 g/mol

Monoisotopic Mass

183.0298355 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-15

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